molecular formula C15H15ClN6 B2859303 6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine CAS No. 537667-14-4

6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine

Cat. No.: B2859303
CAS No.: 537667-14-4
M. Wt: 314.78
InChI Key: QIXXACAFRCQPFS-UHFFFAOYSA-N
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Description

6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine is a chemical compound that belongs to the class of purine derivatives. This compound features a purine core structure substituted with a piperazine ring, which is further substituted with a 3-chlorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products.

Biological Activity

6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine, commonly referred to as a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound is characterized by a piperazine moiety linked to a purine core, which is known to influence its interaction with various biological targets.

The mechanism of action for this compound primarily involves its interaction with various receptors and enzymes. Studies suggest that it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways. For instance, it has been shown to inhibit microtubule dynamics, leading to mitotic arrest in cancer cells, particularly colon cancer cell lines .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways. Notably, it has shown cytotoxic effects against liver cancer cells (Huh7) with IC50 values lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU) and cladribine .

Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHuh70.1
5-FUHuh730.7 ± 2.0
CladribineHuh71.3 ± 0.4

Neuropharmacological Effects

In addition to its anticancer properties, the compound has been investigated for its potential neuropharmacological effects. It has been studied as a potential treatment for neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems .

Study on Anticancer Properties

A study published in Cancer Letters evaluated the effects of various purine derivatives, including this compound, on liver cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of pro-apoptotic genes such as p53 and Bax .

Study on Microtubule Dynamics

Another research article focused on the compound's ability to inhibit microtubule dynamics in colon cancer cells. The findings revealed that treatment with the compound led to mitotic arrest and increased sensitivity to apoptotic signals, highlighting its potential as a therapeutic agent in cancer treatment .

Properties

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6/c16-11-2-1-3-12(8-11)21-4-6-22(7-5-21)15-13-14(18-9-17-13)19-10-20-15/h1-3,8-10H,4-7H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXXACAFRCQPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324415
Record name 6-[4-(3-chlorophenyl)piperazin-1-yl]-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

537667-14-4
Record name 6-[4-(3-chlorophenyl)piperazin-1-yl]-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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